molecular formula C16H13BrN2OS B2640084 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-25-8

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2640084
CAS RN: 865544-25-8
M. Wt: 361.26
InChI Key: OKUINHJMSJEHLT-FBMGVBCBSA-N
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Description

“N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with the molecular formula CHBrNOS . It is a derivative of benzothiazole, which is an important heterocyclic compound that exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a series of reactions. A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis process was evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .


Molecular Structure Analysis

The molecular structure of “N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” is complex. The benzothiazole ring in the molecule has sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

Microwave Promoted Synthesis

A study by Saeed (2009) demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, efficient, and faster method compared to traditional synthesis techniques. Although not directly related to the specific compound , this research contributes to the broader understanding of synthesizing benzothiazole derivatives under microwave irradiation, which could be applicable to the synthesis of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (Saeed, 2009).

Novel Derivatives Synthesis

Hossaini et al. (2017) developed a one-pot, multicomponent synthesis for novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various analytical techniques. This synthesis method could be relevant for creating structurally related compounds, including those incorporating the benzothiazol-2-ylidene moiety (Hossaini et al., 2017).

Pharmacological Evaluation

Rana et al. (2008) synthesized and evaluated a series of 1,3-benzothiazol-2-yl benzamides for their anticonvulsant, neurotoxicity, and CNS depressant activities. The study found that the majority of the synthesized compounds exhibited activity in MES and scPTZ screens, suggesting the potential for developing therapeutic agents from benzothiazole derivatives (Rana et al., 2008).

Antifungal Activity

Another study by Saeed et al. (2008) focused on the synthesis and in vitro evaluation of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides for their antifungal activity. Some of the synthesized compounds showed low to moderate antifungal activity, pointing to the potential use of benzothiazole derivatives as antifungal agents (Saeed et al., 2008).

Copper-Catalyzed Intramolecular Cyclization

Wang et al. (2008) reported the synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process. This study provides insights into the synthesis of benzothiazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Wang et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

The exact mode of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Based on the cytotoxic activity of similar compounds , it can be hypothesized that this compound may interact with cellular targets, leading to cell death.

Result of Action

Based on the cytotoxic activity of similar compounds, it can be inferred that this compound may induce cell death in targeted cells .

Future Directions

The future directions for the study of “N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This could include more detailed studies on their anti-inflammatory and analgesic activities, as well as research into other potential biological effects .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUINHJMSJEHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

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